
Dorzolamide
Overview
Description
Dorzolamide is a carbonic anhydrase inhibitor used primarily to treat elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It works by decreasing the production of aqueous humor in the eye, thereby reducing intraocular pressure . This compound is typically administered as an ophthalmic solution and was first approved for medical use in the United States in 1994 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dorzolamide involves several key steps. One of the primary methods includes the oxidation of a hydroxysulfonamide intermediate using oxidizing agents such as peracids, tert-butyl hydroperoxide, or hydrogen peroxide . The process also involves the separation of cis- and trans-isomers of this compound using carboxylic acids .
Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by mixing hydroxypropyl methylcellulose with water at 70-90°C, followed by sterilization, cooling, and filtration . The this compound hydrochloride is then mixed with a buffering agent, an osmotic pressure regulator, and water at 40-70°C, followed by filtration and pH adjustment to 5.5-5.8 .
Chemical Reactions Analysis
Types of Reactions: Dorzolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of sulfide to sulfone using hydrogen peroxide is a crucial step in its synthesis .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, tert-butyl hydroperoxide.
Reduction: Sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·Et2O).
Major Products: The major product formed from these reactions is this compound hydrochloride, which is used in ophthalmic solutions .
Scientific Research Applications
Ocular Hypertension and Glaucoma Management
Dorzolamide is most recognized for its role in treating ocular hypertension and open-angle glaucoma. Clinical trials have demonstrated its effectiveness in significantly lowering IOP. For instance, a study reported that mean IOP decreased from 27.1 mm Hg at baseline to 23.5 mm Hg after four weeks of treatment, showcasing a reduction of approximately 13.3% compared to placebo . The drug is often used alone or in combination with other medications, such as timolol, to enhance therapeutic outcomes.
Combination Therapy
The fixed-dose combination of this compound and timolol has shown superior efficacy compared to either agent used alone. Research indicates that this combination not only lowers IOP but also improves ocular blood flow, which is crucial for preserving optic nerve health in glaucoma patients . Additionally, the combination has been associated with improved patient adherence due to reduced dosing frequency.
Preoperative Use
This compound has been investigated for its potential preoperative benefits in patients undergoing cataract surgery or laser procedures. It has been shown to prevent spikes in IOP following neodymium-doped yttrium aluminum garnet (Nd:YAG) laser capsulotomy, thus enhancing surgical outcomes .
Acanthamoeba Keratitis Treatment
Recent studies have explored this compound's antiamoebic properties against Acanthamoeba castellanii, the causative agent of Acanthamoeba keratitis. In vitro studies suggest that this compound may have additive effects when used alongside systemic acetazolamide, providing a potential therapeutic avenue for this challenging condition .
Research on Pharmacokinetics
Pharmacokinetic studies have shown that this compound achieves higher concentrations in ocular tissues compared to other carbonic anhydrase inhibitors like brinzolamide. This characteristic may contribute to its enhanced efficacy in lowering IOP and improving ocular health in patients with glaucoma .
Case Study 1: Efficacy in Glaucoma Patients
A double-masked, randomized controlled trial involving 48 patients demonstrated that this compound effectively reduced IOP over four weeks without significant adverse effects. The study highlighted the drug's safety profile, with no clinically significant changes observed in systemic parameters .
Case Study 2: Combination Therapy Outcomes
In a comparative study of the this compound/timolol fixed combination versus monotherapy, patients receiving the combination experienced greater reductions in IOP and improved ocular blood flow metrics. This finding supports the use of fixed combinations for enhanced therapeutic efficacy .
Summary Table of this compound Applications
Mechanism of Action
Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye . This inhibition reduces the secretion of hydrogen ions at the renal tubule, leading to increased renal excretion of sodium, potassium, bicarbonate, and water . Consequently, the production of aqueous humor is decreased, thereby lowering intraocular pressure .
Comparison with Similar Compounds
Latanoprost: Another ophthalmic solution used to treat glaucoma and ocular hypertension.
Brinzolamide: A carbonic anhydrase inhibitor similar to dorzolamide, used for the same indications.
Bimatoprost: An ophthalmic solution used for glaucoma and ocular hypertension.
Comparison: this compound is unique in its ability to inhibit carbonic anhydrase without causing significant systemic side effects, unlike oral carbonic anhydrase inhibitors . It is often preferred for patients who are insufficiently responsive to ophthalmic beta-blockers . Compared to latanoprost and bimatoprost, this compound has a different mechanism of action, focusing on reducing aqueous humor production rather than increasing its outflow .
Biological Activity
Dorzolamide is a carbonic anhydrase inhibitor primarily used to lower intraocular pressure (IOP) in conditions like glaucoma and ocular hypertension. Its mechanism involves inhibiting the enzyme carbonic anhydrase II (CA-II), which plays a crucial role in bicarbonate production and fluid transport in the eye. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical studies, and potential applications beyond its traditional use.
This compound selectively inhibits CA-II, exhibiting a 4000-fold higher affinity for this isoenzyme compared to CA-I. By reducing bicarbonate ion production, this compound decreases sodium and fluid transport in the ciliary processes of the eye, leading to a reduction in aqueous humor secretion and consequently lowering IOP .
Enzyme | Affinity | Effect |
---|---|---|
Carbonic Anhydrase II (CA-II) | High (4000-fold) | Inhibition of bicarbonate production |
Carbonic Anhydrase I (CA-I) | Low | Minimal effect on aqueous humor secretion |
Intraocular Pressure Reduction
Clinical trials demonstrate that this compound effectively lowers IOP. In a study involving patients with open-angle glaucoma, this compound reduced mean IOP from 27.1 mm Hg to 23.5 mm Hg after 4 weeks of treatment, representing a 13.3% decrease .
Table 2: IOP Changes with this compound Treatment
Time Point | Baseline IOP (mm Hg) | Post-Treatment IOP (mm Hg) | % Change |
---|---|---|---|
Morning Trough | 27.1 | 23.5 | -13.3% |
Peak Activity | 26.8 | 21.8 | -18.4% |
Corneal Thickness Effects
In patients with compromised corneal endothelium, this compound significantly increased central corneal thickness (CCT) by an average of 26.3 μm compared to only 3.3 μm in the placebo group over four weeks .
Table 3: Changes in Central Corneal Thickness (CCT)
Group | CCT Change (μm) | 95% Confidence Interval |
---|---|---|
This compound | 26.3 | 8.8 to 43.7 |
Placebo | 3.3 | -0.5 to 7.1 |
Antibacterial Activity
Recent research has revealed that this compound exhibits potent antibacterial activity against vancomycin-resistant enterococci (VRE). In vitro studies showed that this compound inhibited growth at concentrations ranging from 1 µg/mL to 8 µg/mL , demonstrating significant synergy with gentamicin against VRE strains .
Case Study: Efficacy Against VRE
In an animal model, this compound treatment resulted in a reduction of VRE burden in fecal samples by up to 99.99% after five days . This suggests potential for repurposing this compound in treating bacterial infections.
Safety Profile
This compound is generally well-tolerated, with common side effects including transient local burning or stinging and a bitter taste . Clinical studies report no significant changes in systemic safety parameters when administered topically .
Table 4: Common Adverse Effects of this compound
Adverse Effect | Incidence (%) |
---|---|
Bitter taste | ~10% |
Local burning/stinging | ~20% |
Conjunctivitis | ~12% |
Properties
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022960 | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.99e-01 g/L | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120279-96-1 | |
Record name | Dorzolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorzolamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 285 °C | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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